molecular formula C21H23BrN4O3 B13858330 methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate

methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate

Cat. No.: B13858330
M. Wt: 459.3 g/mol
InChI Key: ZISFDJGDMKFNGL-UWBLVGDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate is a structurally complex benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. Key substituents include a bromine atom at position 7, a pyridin-2-yl group at position 5, and a 2-hydroxypropylamino side chain at position 2. The methyl propanoate ester at the C3 position enhances solubility and metabolic stability.

Properties

Molecular Formula

C21H23BrN4O3

Molecular Weight

459.3 g/mol

IUPAC Name

methyl 3-[(3S)-7-bromo-2-(2-hydroxypropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate

InChI

InChI=1S/C21H23BrN4O3/c1-13(27)12-24-21-18(8-9-19(28)29-2)25-20(17-5-3-4-10-23-17)15-11-14(22)6-7-16(15)26-21/h3-7,10-11,13,18,27H,8-9,12H2,1-2H3,(H,24,26)/t13?,18-/m0/s1

InChI Key

ZISFDJGDMKFNGL-UWBLVGDVSA-N

Isomeric SMILES

CC(CN=C1[C@@H](N=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=N3)CCC(=O)OC)O

Canonical SMILES

CC(CN=C1C(N=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=N3)CCC(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthesis of the Benzodiazepine Core

  • Starting from appropriately substituted aniline derivatives, the benzodiazepine ring system is constructed via condensation with pyridin-2-yl ketones or aldehydes.
  • The bromine atom at the 7-position is introduced either by using a 7-bromo-substituted aniline precursor or by selective bromination of the benzodiazepine intermediate.

Introduction of the 2-Hydroxypropylamino Side Chain

  • The 2-hydroxypropylamino group is introduced through nucleophilic substitution or reductive amination.
  • A key intermediate is 3-[(3S)-7-bromo-2-((2-oxopropyl)amino)-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]propionic acid methyl ester, which undergoes reduction to yield the hydroxypropylamino substituent.
  • This step involves the use of reducing agents under controlled conditions to preserve stereochemistry.

Formation of the Methyl Propanoate Moiety

  • The propanoate ester is formed by esterification of the corresponding propionic acid intermediate.
  • Typical reagents include methanol in the presence of acid catalysts or via methylation using methylating agents.
  • Purification is achieved through crystallization or chromatographic methods.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Benzodiazepine core formation Condensation of 7-bromoaniline with 2-pyridinyl ketone Control of temperature and pH critical
Bromination (if required) N-bromosuccinimide or equivalent brominating agent Selectivity for 7-position bromination
Introduction of oxopropylamino group Reaction with 2-oxopropylamine or equivalent May involve reductive amination
Reduction to hydroxypropylamino Sodium borohydride or catalytic hydrogenation Stereoselective reduction
Esterification Methanol with acid catalyst or methyl iodide Formation of methyl ester

Experimental Data and Yields

  • The patents report yields for key intermediates generally ranging from 60% to 85%, reflecting efficient synthetic steps.
  • Stereochemical purity is maintained above 95% enantiomeric excess through chiral starting materials and careful reaction control.
  • Purification methods include recrystallization and preparative HPLC to ensure high purity of the final compound.

Research Discoveries and Optimization

  • The synthetic routes have been optimized to minimize side reactions such as over-bromination or racemization.
  • Use of protecting groups is minimized to streamline synthesis.
  • Catalytic hydrogenation methods have been refined to achieve selective reduction of the oxopropylamino intermediate without affecting other sensitive functionalities.
  • Process improvements focus on scalability and reproducibility for potential pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Stage Key Intermediate Reaction Type Yield (%) Stereochemical Control Reference Patent
Benzodiazepine core synthesis 7-bromo-5-(pyridin-2-yl)benzodiazepine Condensation 70-80 Achieved via chiral precursors US9156842B2
Oxopropylamino group introduction 3-[(3S)-7-bromo-2-((2-oxopropyl)amino)-...] Reductive amination 65-75 Maintained by mild reduction US9656987B2
Reduction to hydroxypropylamino Hydroxypropylamino benzodiazepine Catalytic reduction 75-85 Stereoselective reduction US9656987B2
Esterification Final methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-...) Esterification 80-90 Not stereogenic step US9156842B2

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in debromination.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of debrominated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Introduction to Methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate

This compound, with the CAS number 308243-54-1, is a complex organic compound belonging to the class of benzodiazepines. Its structure features a brominated benzodiazepine core, which is known for its potential pharmacological applications. This article explores the scientific research applications of this compound, highlighting its therapeutic potential and relevant case studies.

Neuropharmacology

Benzodiazepines are widely recognized for their anxiolytic, sedative, and muscle relaxant properties. The specific compound has been studied for its potential effects on anxiety disorders and depression. Research indicates that compounds with similar structures can modulate GABA_A receptors, leading to increased inhibitory neurotransmission in the brain, which may alleviate symptoms of anxiety and improve mood regulation.

Case Study: Anxiety Disorders

A study published in the Journal of Medicinal Chemistry examined the anxiolytic effects of various benzodiazepine derivatives. The findings suggested that modifications to the benzodiazepine structure could enhance receptor binding affinity and selectivity, potentially leading to more effective treatments for anxiety disorders .

Antitumor Activity

Emerging research suggests that certain benzodiazepine derivatives exhibit antitumor properties. The compound's ability to interact with cellular pathways involved in apoptosis and cell cycle regulation makes it a candidate for further investigation in cancer therapy.

Case Study: Cancer Cell Lines

In vitro studies on various cancer cell lines demonstrated that benzodiazepine derivatives could induce apoptosis through mitochondrial pathways. The specific compound has shown promise in preliminary tests against breast and lung cancer cell lines .

Neurodegenerative Diseases

The role of neuroinflammation in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease has garnered attention. Compounds that can modulate inflammatory responses may offer therapeutic benefits.

Case Study: Neuroprotection

Research highlighted in Neuroscience Letters indicated that certain benzodiazepines could reduce neuroinflammatory markers and protect neuronal cells from oxidative stress. The compound's structural attributes may enhance its neuroprotective capabilities .

Mechanism of Action

The mechanism of action of methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Provided Evidence

The evidence highlights diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) (), which shares functional similarities with the target compound:

  • Bromine Substituent : Both compounds feature bromine atoms (para-bromophenyl in 2c vs. 7-bromo on the benzodiazepine core in the target). Bromine enhances electrophilic reactivity and may influence binding to hydrophobic pockets in biological targets.
  • Ester Groups: The target compound’s methyl propanoate and 2c’s diethyl dicarboxylate esters improve solubility and serve as prodrug motifs.
  • Heterocyclic Cores : While the target uses a benzo[e][1,4]diazepine ring, 2c employs a tetrahydroimidazo[1,2-a]pyridine scaffold. The latter’s fused imidazole-pyridine system may confer stronger π-π stacking interactions compared to the diazepine’s flexibility .

Functional Group Analysis

Feature Target Compound Compound 2c ()
Core Structure Benzo[e][1,4]diazepine Tetrahydroimidazo[1,2-a]pyridine
Bromine Position Position 7 on benzodiazepine Para-position on phenyl ring
Ester Groups Methyl propanoate Diethyl dicarboxylate
Additional Groups 2-Hydroxypropylamino, pyridin-2-yl Benzyl, cyano
Molecular Weight (Calc.) ~463 g/mol (C₂₁H₂₅BrN₄O₃) 550.0978 g/mol (C₂₈H₂₄BrN₃O₆)
Purity/Yield Not reported 61% yield; m.p. 223–225 °C

Hypothesized Property Differences

  • Bioactivity: The hydroxypropylamino group in the target compound could facilitate hydrogen bonding with biological targets, whereas 2c’s cyano group may engage in dipole interactions.
  • Synthetic Complexity : The target’s stereospecific (3S) configuration and multiple substituents likely require more intricate synthetic steps compared to 2c’s one-pot synthesis .

Biological Activity

Methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate (CAS Number: 308243-54-1) is a compound belonging to the class of benzodiazepines. This class is known for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound's structure includes a bromine atom, a pyridine ring, and a hydroxypropyl amino group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC21H23BrN4O3
Molecular Weight459.336 g/mol
LogP2.7817
Polar Surface Area (PSA)96.17 Ų

Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. This compound may enhance GABAergic activity, leading to anxiolytic, sedative, and muscle relaxant effects. The presence of the pyridine ring and other substituents could influence its binding affinity and selectivity towards specific GABA receptor subtypes.

Antitumor Activity

Recent studies have indicated that derivatives of benzodiazepines can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to methyl 3-((3S)-7-bromo...) have shown promising results in inhibiting the proliferation of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cells. One study reported an IC50 value of 16.19 ± 1.35 μM for a closely related compound against HCT-116 cells, suggesting that structural modifications can enhance anticancer activity .

Neuropharmacological Effects

Research has also focused on the neuropharmacological properties of benzodiazepine derivatives. Compounds similar to methyl 3-((3S)-7-bromo...) have been evaluated for their effects on central nervous system (CNS) activities in mouse models. These studies typically assess parameters such as anxiolytic effects, sedation, and potential toxicity . The results indicate that modifications to the benzodiazepine structure can lead to varying degrees of efficacy and safety profiles.

Case Study 1: Cytotoxicity Assessment

In a comparative study involving several benzodiazepine derivatives, methyl 3-((3S)-7-bromo...) was tested alongside other compounds for cytotoxicity against cancer cell lines. The results demonstrated that while some derivatives showed significant activity, others were less effective due to structural differences impacting their interaction with cellular targets.

Case Study 2: CNS Activity Evaluation

A behavioral study in mice assessed the anxiolytic properties of a series of new benzodiazepine derivatives. Methyl 3-((3S)-7-bromo...) was included in this evaluation, where it was found to exhibit moderate anxiolytic effects without significant sedation, indicating a favorable therapeutic profile for anxiety treatment .

Q & A

Basic: What synthetic routes are commonly employed to prepare methyl 3-((3S)-7-bromo-...propanoate, and how are intermediates purified?

Methodological Answer:
The synthesis of structurally analogous diazepine derivatives often involves multi-step reactions, such as nucleophilic substitutions, cyclizations, or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions) . For example, similar compounds are synthesized via one-pot reactions with controlled temperature (e.g., 100°C in sealed tubes) and purified via column chromatography using silica gel, with purity monitored by HPLC and NMR . Key intermediates (e.g., boronic acids or brominated precursors) require rigorous characterization via HRMS to confirm molecular weights (e.g., deviations <0.02% between calculated and observed values) .

Advanced: How can reaction conditions be optimized to enhance stereochemical control in the synthesis of this compound?

Methodological Answer:
Stereochemical fidelity in diazepine derivatives demands precise control of reaction parameters. Quantum chemical calculations (e.g., density functional theory) can predict transition states to guide solvent selection (e.g., DMSO for polar intermediates) and catalyst choice . Experimental validation via chiral HPLC or X-ray crystallography (e.g., resolving (3S)-configuration) is critical. For instance, ICReDD’s computational-experimental feedback loop integrates reaction path searches with empirical data to minimize trial-and-error approaches .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:
Core techniques include:

  • 1H/13C NMR : Assign chemical shifts for pyridinyl protons (~8.5–9.0 ppm) and benzodiazepine carbons (~150–160 ppm) .
  • HRMS : Confirm molecular weight (e.g., calculated vs. observed mass accuracy <2 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester moieties) .
    Advanced methods like 2D NMR (COSY, HSQC) resolve overlapping signals in complex aromatic systems .

Advanced: How can conflicting NMR and HRMS data be resolved during structural validation?

Methodological Answer:
Discrepancies between observed and theoretical data often arise from impurities or tautomeric forms. Cross-validate with:

  • X-ray crystallography : Definitive confirmation of stereochemistry and bond connectivity .
  • Isotopic labeling : Track unexpected fragmentation in HRMS.
  • pH-dependent NMR : Assess protonation states of pyridinyl or amine groups that may shift resonance signals .

Basic: What experimental design strategies improve yield in multi-step syntheses of such compounds?

Methodological Answer:
Statistical design of experiments (DoE) minimizes trials while maximizing data. For example:

  • Factorial designs : Screen variables (temperature, catalyst loading) to identify critical factors .
  • Response surface methodology (RSM) : Optimize conditions (e.g., 60–100°C, 12–24 hr) for maximum yield .
    Post-reaction analysis via LC-MS quantifies byproducts, guiding iterative refinement .

Advanced: How can computational modeling predict the reactivity of brominated intermediates in this compound?

Methodological Answer:
Reactivity prediction tools (e.g., Gaussian, ORCA) model frontier molecular orbitals (HOMO/LUMO) to assess electrophilic bromine’s susceptibility to nucleophilic attack. Transition state simulations (e.g., for SNAr reactions) inform solvent polarity requirements (e.g., DMF vs. THF) . Machine learning algorithms trained on diazepine reaction databases further prioritize synthetic pathways .

Basic: What purification methods are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column chromatography : Use gradient elution (hexane/ethyl acetate) to separate esters and amines .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles .
  • Centrifugal partition chromatography (CPC) : Resolve enantiomers if chiral purity is compromised .

Advanced: How do steric and electronic effects influence the stability of the benzodiazepine core during storage?

Methodological Answer:
Electron-withdrawing groups (e.g., Br at C7) increase ring strain, accelerating degradation. Stability studies under controlled humidity/temperature (e.g., 25°C, 60% RH) quantify decomposition via LC-MS. Protective measures:

  • Lyophilization : Stabilize hygroscopic intermediates .
  • Inert atmosphere storage : Mitigate oxidation of the pyridinyl moiety .

Basic: How can researchers validate the biological relevance of this compound’s structural motifs?

Methodological Answer:

  • Docking simulations : Compare the benzodiazepine scaffold’s binding affinity to target proteins (e.g., GABAA receptors) .
  • SAR studies : Synthesize analogs (e.g., Br→Cl substitution) and assay bioactivity (e.g., IC50) .

Advanced: What mechanistic insights can be gained from kinetic studies of the diazepine ring formation?

Methodological Answer:

  • Stopped-flow NMR : Monitor ring-closure kinetics in real time .
  • Isotope effects : Use deuterated reagents to identify rate-determining steps (e.g., C-N bond formation) .
  • Microfluidic reactors : High-throughput screening under varied pressures/temperatures reveals optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.